![molecular formula C17H25NO5 B6328678 3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester; 95% CAS No. 108479-25-0](/img/structure/B6328678.png)
3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester; 95%
Overview
Description
3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester (3M4MPBE) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 296.38 g/mol. 3M4MPBE has a wide range of applications due to its unique chemical structure and properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in enzymatic reactions. It is also used as a stabilizer in pharmaceutical preparations and as a drug delivery system in gene therapy.
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester is currently unknown. A structurally similar compound, known as casopitant, is a selective neurokinin-1 receptor antagonist .
Mode of Action
If it shares similarities with casopitant, it may work by blocking the action of substance p, a neuropeptide involved in the transmission of pain and nausea signals .
Biochemical Pathways
If it acts similarly to Casopitant, it may influence pathways related to pain and nausea transmission .
Result of Action
If it acts similarly to Casopitant, it may help alleviate symptoms of nausea and vomiting .
Safety and Hazards
Future Directions
The future directions for “3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester” would likely involve further exploration of its potential uses in the synthesis of pharmaceuticals or other complex organic molecules. This could include optimization of synthesis methods, investigation of reaction mechanisms, and evaluation of its properties and safety .
properties
IUPAC Name |
ethyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTAHBYEUWIXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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